molecular formula C12H10Cl4N2O2 B14491148 1H-Indole-3-carboxylic acid, 2-(aminomethyl)-4,5,6,7-tetrachloro-, ethyl ester CAS No. 65047-98-5

1H-Indole-3-carboxylic acid, 2-(aminomethyl)-4,5,6,7-tetrachloro-, ethyl ester

Cat. No.: B14491148
CAS No.: 65047-98-5
M. Wt: 356.0 g/mol
InChI Key: IESJCKFYIBXVQG-UHFFFAOYSA-N
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Description

1H-Indole-3-carboxylic acid, 2-(aminomethyl)-4,5,6,7-tetrachloro-, ethyl ester is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. This particular compound is characterized by the presence of an indole core with various substituents, including an ethyl ester group and multiple chlorine atoms. The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-3-carboxylic acid, 2-(aminomethyl)-4,5,6,7-tetrachloro-, ethyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available anilines, which are functionalized with electron-withdrawing and electron-donating groups.

    Cyclization: The functionalized anilines undergo cyclization reactions to form the indole core.

    Esterification: The final step involves esterification to introduce the ethyl ester group. This is typically done using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Microwave-assisted synthesis is also employed to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

1H-Indole-3-carboxylic acid, 2-(aminomethyl)-4,5,6,7-tetrachloro-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, oxides, and reduced derivatives. These products are often used as intermediates in further chemical synthesis .

Mechanism of Action

The mechanism of action of 1H-Indole-3-carboxylic acid, 2-(aminomethyl)-4,5,6,7-tetrachloro-, ethyl ester involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Indole-3-carboxylic acid, 2-(aminomethyl)-4,5,6,7-tetrachloro-, ethyl ester is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its multiple chlorine atoms and ethyl ester group make it particularly versatile in various chemical reactions and applications .

Properties

CAS No.

65047-98-5

Molecular Formula

C12H10Cl4N2O2

Molecular Weight

356.0 g/mol

IUPAC Name

ethyl 2-(aminomethyl)-4,5,6,7-tetrachloro-1H-indole-3-carboxylate

InChI

InChI=1S/C12H10Cl4N2O2/c1-2-20-12(19)5-4(3-17)18-11-6(5)7(13)8(14)9(15)10(11)16/h18H,2-3,17H2,1H3

InChI Key

IESJCKFYIBXVQG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C1C(=C(C(=C2Cl)Cl)Cl)Cl)CN

Origin of Product

United States

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